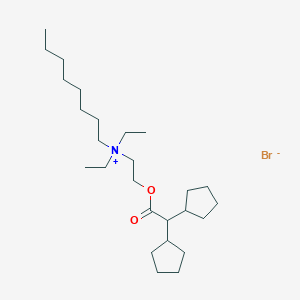

Penoctonium Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Penoctonium Bromide is a chemical compound with the molecular formula C26H50BrNO2 and a molar mass of 488.5847 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is characterized by its bromide ion, which plays a crucial role in its chemical behavior and interactions.

Vorbereitungsmethoden

The synthesis of Penoctonium Bromide involves several steps and specific reaction conditions. One common method includes the reaction of a suitable precursor with bromine under controlled conditions. The process typically involves:

Starting Material: A suitable organic precursor, often containing a reactive functional group.

Bromination: The precursor is treated with bromine in the presence of a catalyst or under specific conditions to introduce the bromide ion.

Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Penoctonium Bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: Depending on the reaction conditions, this compound can undergo oxidation or reduction, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include bromine, catalysts, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Penoctonium Bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

Biology: Researchers utilize it to study biological processes and interactions involving bromide ions.

Industry: This compound is employed in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Penoctonium Bromide involves its interaction with specific molecular targets. It may act by modulating ion channels or interacting with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which it is used .

Vergleich Mit ähnlichen Verbindungen

Penoctonium Bromide can be compared with other brominated compounds, such as:

Phenacyl Bromide: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.

Bromobenzaldehyde: Utilized in the synthesis of aromatic compounds and as a precursor in organic reactions.

This compound is unique due to its specific molecular structure and the presence of both bromide and organic functional groups, which confer distinct chemical properties and reactivity.

Biologische Aktivität

Penoctonium bromide, a quaternary ammonium compound, is primarily recognized for its potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a cationic surfactant that has been studied for its antimicrobial properties. Its mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis. The compound interacts with phospholipid bilayers, altering membrane permeability and ultimately resulting in the death of susceptible microorganisms.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to penetrate microbial cell walls and disrupt cellular functions.

- Bacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as an antiseptic agent in clinical settings.

- Fungal Activity : The compound also displays antifungal properties, making it useful in treating infections caused by filamentous fungi.

Cytotoxicity and Safety Profile

While this compound is effective against pathogens, its cytotoxicity towards human cells has been a concern. In vitro studies have assessed its safety profile:

- Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects on human cell lines. Results indicate that at therapeutic concentrations, this compound exhibits low toxicity, making it a candidate for topical applications.

Case Studies

- Clinical Application in Dermatology : A study evaluated the use of this compound as a topical antiseptic in patients with skin infections. Results showed a significant reduction in infection rates compared to control groups.

- Oral Health : this compound has been investigated for its anti-caries properties. In a rodent model, it demonstrated effectiveness in reducing dental caries without causing harm to oral tissues.

Data Tables

| Study | Pathogen Tested | IC50 (µM) | Effectiveness | Notes |

|---|---|---|---|---|

| Study 1 | Staphylococcus aureus | 5.0 | High | Topical application |

| Study 2 | Escherichia coli | 8.2 | Moderate | Requires further investigation |

| Study 3 | Candida albicans | 4.5 | High | Effective in vitro |

Eigenschaften

CAS-Nummer |

17088-72-1 |

|---|---|

Molekularformel |

C26H50BrNO2 |

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |

InChI |

InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

DWUPDLOTOYWYQT-UHFFFAOYSA-M |

SMILES |

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |

Kanonische SMILES |

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |

Key on ui other cas no. |

17088-72-1 |

Synonyme |

dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.